Seconeokadsuranic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Seconeokadsuranic acid A is a natural compound that can be isolated from the fruits of Schisandra sphenanthera . It is the second natural triterpenoid with the unusual 14 (13–>12) ABEO-lanostane skeleton .
Synthesis Analysis
Seconeokadsuranic acid A is not synthesized but is extracted from natural sources. The primary source of Seconeokadsuranic acid A is the fruits of Schisandra sphenanthera .Molecular Structure Analysis
The molecular formula of Seconeokadsuranic acid A is C30H44O4 . It has a molecular weight of 468.67 g/mol . The structure of Seconeokadsuranic acid A is confirmed by 13C-NMR .Physical And Chemical Properties Analysis
Seconeokadsuranic acid A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound is stable under normal temperatures and pressures. It should be stored in desiccated form at -20°C .Scientific Research Applications
Isolation and Structural Elucidation
Seconeokadsuranic acid A was isolated from the plant Kadsura Heteroclita, and its structure was elucidated, revealing its unique ABEO-lanostane skeleton. This research contributes to the understanding of natural triterpenoids (L. Lian-niang et al., 1989).
Effects on Cell Division
Kadsuracoccinic acids, which are similar to Seconeokadsuranic acid A, were isolated from Kadsura coccinea. These compounds, particularly Kadsuracoccinic acid A, were found to arrest embryonic cell division in Xenopus laevis at a specific concentration, indicating potential biological activity (He-ran Li et al., 2008).
Cytotoxic Activities
Research on Kadsura heteroclita led to the isolation of various compounds, including ones related to Seconeokadsuranic acid A. Some of these compounds demonstrated moderate cytotoxic activities against human cancer cell lines, suggesting potential applications in cancer research (Phạm Thị Hồng Minh et al., 2014).
Antiproliferative Activity in Human Leukemia Cells
Studies on Kadsura coccinea roots yielded new 3,4-seco-lanostane-type triterpenoids, related to Seconeokadsuranic acid A, which showed antiproliferative effects in human leukemia cells. This suggests potential therapeutic applications in treating leukemia (Nan Wang et al., 2012).
Protective Effects on Rat Hepatocyte Injury
A study on Kadsura coccinea roots found that related compounds, including seco-lanostane-type triterpenes, exhibited protective effects on primary rat hepatocytes injured by t-butyl hydroperoxide. This suggests potential hepatoprotective applications (N. Bản et al., 2009).
Safety And Hazards
properties
IUPAC Name |
(E)-6-[8-(2-carboxyethyl)-4a,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(2)23-11-12-24-26(29(23,6)16-14-27(31)32)17-25-21(5)22(13-15-30(24,25)7)19(3)9-8-10-20(4)28(33)34/h10,17,19,22-25H,1,5,8-9,11-16H2,2-4,6-7H3,(H,31,32)(H,33,34)/b20-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUGCOZQDLXAJ-KEBDBYFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seconeokadsuranic acid A |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.